![molecular formula C13H12ClNO B1361043 2-(4-Chlorophenoxy)-4-methylaniline CAS No. 919118-71-1](/img/structure/B1361043.png)
2-(4-Chlorophenoxy)-4-methylaniline
Overview
Description
2-(4-Chlorophenoxy)-4-methylaniline is an organic compound with the molecular formula C13H12ClNO It is a derivative of aniline, where the aniline ring is substituted with a 4-chlorophenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-4-methylaniline typically involves the reaction of 4-chlorophenol with 4-methylaniline. One common method involves the use of a base such as potassium hydroxide (KOH) to deprotonate the phenol, followed by nucleophilic substitution with 4-methylaniline. The reaction is usually carried out at elevated temperatures (around 110-120°C) with vigorous stirring to ensure complete dissolution and reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as copper can also enhance the reaction efficiency. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(4-Chlorophenoxy)-4-methylaniline has been explored for its potential therapeutic applications. Its structural features may enhance binding affinity to biological targets, making it a candidate for drug development.
- Antiviral Activity: Preliminary studies indicate that the compound may inhibit viral replication by interfering with viral enzymes or host cell receptors, suggesting its potential as an antiviral agent .
Biological Studies
The compound is utilized in biological research to study enzyme interactions and inhibition mechanisms. Its ability to modulate biological processes makes it valuable in pharmacological investigations.
- Cytotoxicity Studies: Comparative analyses have shown varying levels of cytotoxicity among related compounds, with this compound exhibiting lower cytotoxicity compared to other derivatives .
Agricultural Chemistry
Chlorophenoxy compounds are widely used in herbicides. Research indicates that this compound may serve as an intermediate in the synthesis of herbicidal agents, contributing to agricultural applications .
Compound Name | IC50 (μM) | Biological Activity |
---|---|---|
This compound | 35 | Lower cytotoxicity |
2-(3-Fluorophenoxy)-4-methylaniline | 30 | Moderate cytotoxicity |
2-(5-Fluorophenoxy)-3-methylaniline | 20 | High anticancer activity |
This table highlights the relative biological activities of structurally similar compounds, underscoring the unique profile of this compound.
Case Study 1: Antiviral Properties
In vitro studies conducted on various cell lines demonstrated that treatment with this compound resulted in a significant reduction in viral load, indicating its potential utility in antiviral therapies.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction between this compound and specific enzymes revealed that it can act as an inhibitor, providing insights into its mechanism of action and potential therapeutic applications in diseases associated with enzyme dysregulation .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with similar structural features.
4-Chlorophenoxyacetic acid: A compound used in the synthesis of various organic molecules.
Uniqueness
2-(4-Chlorophenoxy)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group and a methyl group on the aniline ring makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Biological Activity
- Molecular Formula : C₁₃H₁₂ClN₁O
- Appearance : Colorless to light orange oil
- Melting Point : 69-70°C
- Boiling Point : 202°C (under reduced pressure)
- Solubility : Slightly soluble in methanol; sparingly soluble in chloroform
- Predicted pKa : Approximately 3.69, indicating acidic nature
Synthesis
The primary synthesis route for 2-(4-Chlorophenoxy)-4-methylaniline involves the condensation of 4-chlorophenol with 4-methylaniline under alkaline conditions. This method requires careful temperature and pH control to optimize yield and purity. Alternative synthetic routes exist but are less common in literature.
Pharmacological Implications
Research indicates that this compound may serve as an impurity in pharmaceutical formulations, particularly antidepressants like amoxapine. Its biological effects could involve modulation of neurotransmitter systems, although specific mechanisms remain under investigation.
Interaction Profiles
Studies focusing on interaction profiles suggest that this compound may interact with various biological targets in the central nervous system. The implications of these interactions necessitate thorough investigation into its pharmacokinetics and potential side effects when present in pharmaceutical products.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-4-methylaniline | C₇H₈ClN | Simpler structure; lacks phenoxy group |
4-Chloro-2-methylaniline | C₇H₈ClN | Different positioning of chlorine; potential toxicity |
Amoxapine | C₁₇H₂₀ClN₃O | Antidepressant; more complex structure |
2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | Herbicide; different functional groups |
The combination of a chlorophenoxy moiety with a methylaniline structure may contribute to distinct pharmacological properties compared to its analogs.
Case Studies and Research Findings
While direct studies on the biological activity of this compound are scarce, some relevant findings include:
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that chlorinated anilines can exhibit varied absorption and distribution profiles, which may also apply to this compound.
- Toxicity Assessments : Related compounds have shown toxicity in aquatic organisms and potential health risks through inhalation or skin contact. The implications for this compound are yet to be fully elucidated but warrant further research.
- Genotoxicity Testing : Some studies indicate that structurally similar compounds do not exhibit mutagenic properties, suggesting that this compound may also be non-mutagenic, although this remains to be confirmed through specific testing.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYTYJAUNOZUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649864 | |
Record name | 2-(4-Chlorophenoxy)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919118-71-1 | |
Record name | 2-(4-Chlorophenoxy)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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